molecular formula C12H11BrClN3O B280163 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B280163
M. Wt: 328.59 g/mol
InChI Key: HPVMOMPHRIFLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.

Mechanism of Action

BCTC acts as a potent and selective antagonist of the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, acidity, and capsaicin. By blocking the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, BCTC can reduce pain and inflammation in animal models. BCTC has also been shown to inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have significant biochemical and physiological effects in animal models. In addition to its pain-reducing effects, BCTC has been shown to reduce inflammation and edema in animal models of arthritis and colitis. BCTC has also been shown to reduce bladder hyperactivity in animal models of bladder disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BCTC in lab experiments is its potency and selectivity as a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist. This allows researchers to specifically target the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor and study its effects on pain and inflammation. However, one limitation of using BCTC is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Future Directions

There are several future directions for the study of BCTC. One potential direction is the development of more potent and selective 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists that can be used in the treatment of pain and inflammation. Another direction is the study of the role of 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors in other physiological processes, such as thermoregulation and taste perception. Additionally, the potential toxicity of BCTC should be further studied to ensure its safety for use in humans.

Synthesis Methods

The synthesis of BCTC involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BCTC.

Scientific Research Applications

BCTC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BCTC is in the field of pain research. As a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of bladder disorders, as 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors are involved in bladder function.

properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

4-bromo-N-(2-chlorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrClN3O/c1-2-17-11(8(13)7-15-17)12(18)16-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,16,18)

InChI Key

HPVMOMPHRIFLIR-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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